![molecular formula C20H17N3O6 B2411848 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 922075-40-9](/img/structure/B2411848.png)
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Scientific Research Applications
Antibacterial Activity
The search for novel antibacterial agents is critical due to the growing issue of microbial resistance. Furan derivatives, including compounds like our target molecule, have garnered attention in medicinal chemistry. Here’s why:
- Applications :
Anticancer Properties
Benzofuran derivatives, including our compound, have demonstrated promising anticancer activities:
- Compound 36 : This specific benzofuran derivative inhibits cell growth in various cancer types:
Other Therapeutic Aspects
Furan derivatives have been explored for their potential in various areas:
- And more .
Mechanism of Action
Target of Action
The compound N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . .
Mode of Action
For instance, some substituted benzofurans have shown dramatic anticancer activities, indicating their potential interaction with cancer-related targets .
Biochemical Pathways
Benzofuran derivatives are known to impact a wide range of biological and pharmacological applications . They have been utilized as anticancer agents, indicating their potential involvement in pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for improved delivery and efficacy .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, suggesting that this compound may also exhibit similar effects .
Action Environment
It’s worth noting that certain benzofuran derivatives have been synthesized using environmentally friendly procedures, carried out in water without the addition of co-solvents .
Safety and Hazards
Future Directions
Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the various aspects of benzofuran derivatives, including their synthesis, biological activities, and potential applications as drugs .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-20-23-22-19(29-20)16-8-11-6-4-5-7-13(11)28-16/h4-10H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKGQBZTMVRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide |
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